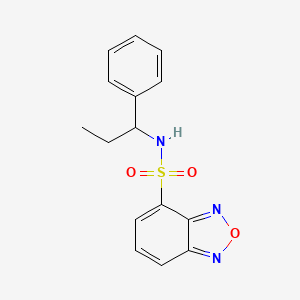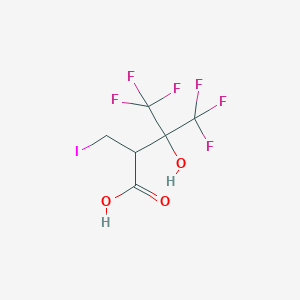![molecular formula C21H24N2O2 B11117096 2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B11117096.png)
2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOPROPYL-1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenoxy group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclopropyl Group: This step involves the cyclopropanation of an appropriate intermediate using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the Methoxyphenoxy Group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyphenoxy moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPYL-1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with unique characteristics.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-CYCLOPROPYL-1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may have therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-CYCLOPROPYL-1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE
- 2-CYCLOPROPYL-1-[4-(3-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE
Uniqueness
What sets 2-CYCLOPROPYL-1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C21H24N2O2/c1-24-17-10-12-18(13-11-17)25-15-5-4-14-23-20-7-3-2-6-19(20)22-21(23)16-8-9-16/h2-3,6-7,10-13,16H,4-5,8-9,14-15H2,1H3 |
InChI Key |
OWGGDVPUKSMACC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11117017.png)
![N-(4-fluorophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11117037.png)

![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B11117050.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11117052.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B11117057.png)


![3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11117080.png)
![N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide](/img/structure/B11117086.png)
![2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11117088.png)
![(3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11117094.png)
![N,N'-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B11117099.png)

